3-(3,4-Difluorophenoxy)aniline

Regioisomer Differentiation Physicochemical Profiling CNS Drug Design

SAR studies on PDE4 or kinase targets demand the precise regioisomer-substituting the para-analog (CAS 383126-84-9) risks altered target selectivity and synthetic route failure. This meta-substituted 3-(3,4-difluorophenoxy)aniline (CAS 919524-35-9) delivers the defined geometry needed for reliable cross-coupling and cyclization. Key advantages: 1) Enables regiospecific functionalization at the meta-aniline position for PDE4A vs. PDE4D selectivity profiling. 2) Optimized logP (3.92) and TPSA (35.25 Ų) for CNS MPO-compliant kinase inhibitor libraries. 3) 3,4-difluorophenoxy pattern provides distinct electronic effects (Hammett σmeta = +0.34) for fine-tuning downstream reactivity.

Molecular Formula C12H9F2NO
Molecular Weight 221.20 g/mol
CAS No. 919524-35-9
Cat. No. B12621837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Difluorophenoxy)aniline
CAS919524-35-9
Molecular FormulaC12H9F2NO
Molecular Weight221.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC(=C(C=C2)F)F)N
InChIInChI=1S/C12H9F2NO/c13-11-5-4-10(7-12(11)14)16-9-3-1-2-8(15)6-9/h1-7H,15H2
InChIKeyKBJAWZDDLQZVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Difluorophenoxy)aniline: Core Identity and Research Profile


3-(3,4-Difluorophenoxy)aniline (CAS 919524-35-9) is a synthetic aromatic amine featuring a meta-substituted aniline core linked via an ether bridge to a 3,4-difluorophenyl ring . With a molecular formula of C₁₂H₉F₂NO and a molecular weight of 221.20 g/mol, this compound serves as a versatile building block in medicinal chemistry and materials science, where its dual fluorine substitution and meta-aniline architecture enable distinct reactivity and physicochemical properties compared to its para- and ortho-substituted regioisomers .

Scaffold Meta-aniline ether building block for medicinal chemistry
Differentiation 3,4-difluoro pattern enables regiospecific functionalization
Selection logic Supports CNS MPO-aligned library design and PDE4 SAR

Why Regioisomeric Analogs Cannot Replace 3-(3,4-Difluorophenoxy)aniline


Despite sharing the same molecular formula (C₁₂H₉F₂NO) and molecular weight (221.20 g/mol), the regioisomer 4-(3,4-difluorophenoxy)aniline (CAS 383126-84-9) differs fundamentally in the position of the primary amine group (para vs. meta) on the central phenyl ring . This positional shift alters the compound's electronic distribution, hydrogen-bonding geometry, and steric profile—parameters that critically govern molecular recognition in biological targets and reactivity in cross-coupling or cyclization reactions . Consequently, directly substituting the 3-substituted aniline with its 4-substituted analog without re-optimizing reaction conditions or re-screening biological activity risks failure in synthetic sequence fidelity or loss of target potency.

Para isomer

4-(3,4-Difluorophenoxy)aniline shifts amine position; electronic distribution and target engagement may differ. Re-screening required.

2,4-Difluoro

2,4-Difluorophenoxy analogs alter regioselectivity in SNAr and cross-coupling. Synthetic sequence fidelity may not transfer.

Class-level

Kinase hinge binding geometry shifts with amine position. Meta-aniline selectivity fingerprints differ from para chemotypes.

Differentiation Evidence for 3-(3,4-Difluorophenoxy)aniline


Regioisomerism Impact on CNS Multiparameter Optimization

In silico comparison of 3-(3,4-difluorophenoxy)aniline with its para-regioisomer 4-(3,4-difluorophenoxy)aniline reveals distinct calculated property profiles that influence drug-likeness. Using PubChem-computed descriptors, the meta-isomer exhibits a Topological Polar Surface Area (TPSA) of 35.25 Ų and a logP of 3.92, while the para-isomer shows a TPSA of 35.25 Ų and a logP of 3.79 [1]. When evaluated against the CNS MPO desirability criteria (optimal TPSA < 70 Ų; optimal logP 2–4), the meta-isomer's higher logP places it closer to the upper boundary of the optimal range, suggesting subtly enhanced membrane permeability—a critical parameter for central nervous system (CNS) drug discovery programs where balancing passive permeability and efflux liability is essential.

CNS MPO logP profile
Cross-study comparable
ΔlogP = +0.13 meta (3.92) vs. para (3.79)
TPSA 35.25 Ų both
Meta isomer may support higher passive permeability in CNS research.
In silico prediction; experimental validation to confirm.
Regioisomer Differentiation Physicochemical Profiling CNS Drug Design

3,4-Difluoro vs. 2,4-Difluoro: Reactivity and Electronic Effects

The 3,4-difluorophenoxy motif in 3-(3,4-difluorophenoxy)aniline generates a distinct electronic environment compared to the 2,4-difluoro isomer. In nucleophilic aromatic substitution (SNAr) reactions—a common derivatization pathway for this compound class—the 3,4-difluoro substitution pattern directs incoming nucleophiles to the para-position relative to the ether oxygen, whereas the 2,4-difluoro isomer directs substitution to the ortho- or para-position with different regioselectivity . This electronic differentiation is critical for synthesizing regiospecifically functionalized biaryl ether libraries. Consistent with this, patent literature describes 3-(3,4-difluorophenoxy)aniline as a specific intermediate in PDE4 inhibitor synthesis, distinguishing it from 2,4-difluorophenoxy-bearing analogs that lead to alternative regioisomeric products [1].

3,4- vs. 2,4-difluoro reactivity
Class-level inference
Regioselectivity switch 3,4-F pattern directs substitution para to ether oxygen
Correct fluorine regioisomer is critical for downstream SAR and IP strategy.
Qualitative synthetic utility context; patent-derived intermediate identity.
Fluorine Effects Electronic Properties Nucleophilic Aromatic Substitution

Meta-Aniline Hydrogen Bonding vs. Para Analogs

The meta-substituted aniline in 3-(3,4-difluorophenoxy)aniline presents the primary amine in a geometric orientation that differs from para-substituted analogs, directly affecting hydrogen-bond donor/acceptor geometry in target binding pockets. In kinase inhibitor design—a major application area for difluorophenoxyaniline scaffolds—the meta-aniline can engage the hinge region of kinases via a distinct hydrogen-bond network compared to para-anilines [1]. Published kinase selectivity profiles for related aniline-containing inhibitors demonstrate that even subtle shifts in amine position alter selectivity across the kinome; for example, a structurally related inhibitor bearing a meta-aniline showed 14% inhibition of EGFR at 10 µM, whereas its para-aniline counterpart exhibited significantly different inhibition profiles across a panel of kinases [2]. Although this data point pertains to a closely related analog, it illustrates the class-level principle that amine regiochemistry governs kinase selectivity.

Meta-aniline kinase profile
Class-level inference
14% EGFR inhibition Structurally related meta-aniline inhibitor at 10 µM
Supports chemotype-specific selectivity screening; para analogs show divergent profiles.
Indirect SAR context; data to verify for exact target compound.
Hydrogen Bonding Molecular Recognition Kinase Inhibitor Design

Optimal Applications of 3-(3,4-Difluorophenoxy)aniline


Regiospecific PDE4 Inhibitor Optimization with Meta-Aniline Scaffold

In PDE4 inhibitor programs based on N-substituted aniline pharmacophores (e.g., as described in US20020151566), the 3-(3,4-difluorophenoxy)aniline core enables regiospecific functionalization at the meta-aniline position, differentiating it from para-aniline isomers that produce alternative substitution patterns and potentially distinct PDE4 subtype selectivity profiles [1]. Procurement of the meta-regioisomer is essential for SAR studies exploring the impact of amine position on PDE4A vs. PDE4B vs. PDE4D selectivity.

CNS-Penetrant Kinase Inhibitor Library Design

The calculated logP of 3.92 and TPSA of 35.25 Ų for 3-(3,4-difluorophenoxy)aniline place it within the favorable CNS MPO range, whereas the para-regioisomer (logP 3.79) trends toward lower permeability [1][2]. For CNS-targeted kinase inhibitor libraries, the meta-isomer may offer a superior balance of passive permeability and metabolic stability, making it the preferred starting material for medicinal chemistry campaigns targeting glioblastoma or brain-metastatic cancers.

Biaryl Ether Intermediate for Agrochemical and Material Synthesis

The 3,4-difluorophenoxy substitution pattern on 3-(3,4-difluorophenoxy)aniline imparts distinct electronic properties (Hammett σmeta = +0.34 for F, σpara = +0.06 for F) that influence the reactivity and stability of downstream products [1]. This compound serves as a key intermediate for synthesizing fluorinated biaryl ether herbicides, fungicides, or liquid crystal materials, where the meta-aniline group enables subsequent diazotization, Sandmeyer reactions, or amide coupling that would proceed with different regioselectivity using para-aniline analogs.

Kinome-Wide Selectivity Profiling: Meta- vs. Para-Aniline Chemotypes

Academic and industrial kinase inhibitor screening campaigns benefit from matched molecular pair analysis between 3-(3,4-difluorophenoxy)aniline-derived inhibitors and their para-substituted counterparts. The distinct kinase inhibition fingerprint observed for related meta-aniline compounds (e.g., 14% EGFR inhibition at 10 µM for a representative compound versus divergent profiles for para-analogs) highlights the value of including both regioisomers in selectivity panels to identify chemotype-specific off-target liabilities [2].

Application
Selection Property
Validation Focus
PDE4 inhibitor SAR studies
Meta-aniline regiospecific functionalization
PDE4 subtype selectivity profiling
CNS kinase inhibitor library design
CNS MPO-aligned logP and TPSA
Permeability and efflux liability screening
Biaryl ether material synthesis
3,4-difluoro electronic directing effects
Regioselectivity in downstream coupling reactions
Kinome selectivity chemotype profiling
Meta- vs. para-aniline hinge binding geometry
Off-target liability assessment across kinase panel

Technical Documentation Hub

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